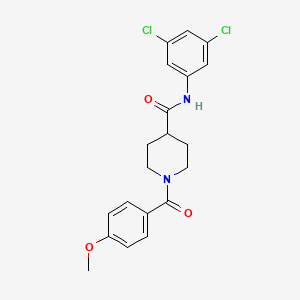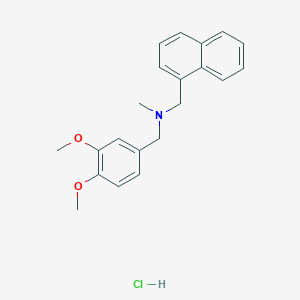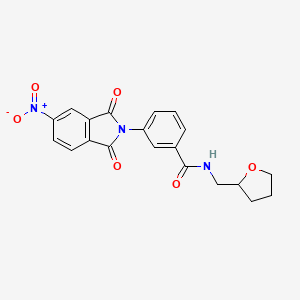
(3-fluorophenyl)(4-quinolinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluorophenyl)(4-quinolinylmethyl)amine, also known as FQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FQMA is a hybrid molecule that combines the structural features of both phenyl and quinoline rings, making it a versatile compound with a wide range of potential applications.
Wirkmechanismus
The mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be an effective chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3-fluorophenyl)(4-quinolinylmethyl)amine is its versatility as a hybrid molecule. Its unique structural features make it a potential candidate for a wide range of applications in medicinal chemistry. Additionally, the synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine is relatively straightforward and can be optimized to achieve high yields and purity. However, one limitation of (3-fluorophenyl)(4-quinolinylmethyl)amine is its potential toxicity. While it has been shown to be effective against cancer cells, it may also have negative effects on healthy cells.
Zukünftige Richtungen
There are several potential future directions for research on (3-fluorophenyl)(4-quinolinylmethyl)amine. One area of interest is the development of (3-fluorophenyl)(4-quinolinylmethyl)amine derivatives with improved potency and selectivity. Another area of interest is the investigation of (3-fluorophenyl)(4-quinolinylmethyl)amine's potential applications in other areas of medicine, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine and its potential side effects.
Synthesemethoden
The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine involves the reaction of 3-fluoroaniline with 4-formylquinoline in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (3-fluorophenyl)(4-quinolinylmethyl)amine as the final product. The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine has been optimized to achieve high yields and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
(3-fluorophenyl)(4-quinolinylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c17-13-4-3-5-14(10-13)19-11-12-8-9-18-16-7-2-1-6-15(12)16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBREELNYCPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5181959.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5181963.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)

![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)

![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)